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Compound of Interest

Compound Name:
14:1 EPC

trifluoromethanesulfonate

Cat. No.: B11929734 Get Quote

CAS Number: 1246304-44-8 Synonyms: 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-

glycero-3-ethylphosphocholine (Tf salt), 14:1 EPC trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the properties and applications of

the cationic lipid 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine

(trifluoromethanesulfonate salt), hereafter referred to as 14:1 EPC (Tf Salt). This document is

intended for researchers, scientists, and professionals in the field of drug development and

cellular biology.

Chemical Properties and Structure
14:1 EPC (Tf Salt) is a synthetic, amphiphilic cationic lipid. Its structure consists of a glycerol

backbone esterified with two myristoleic acid chains (a C14:1 monounsaturated fatty acid), a

phosphocholine headgroup modified with an ethyl group, and a trifluoromethanesulfonate

counterion. This combination of a hydrophobic tail and a positively charged hydrophilic

headgroup allows for the formation of liposomes and other lipid nanoparticles.

Table 1: Physicochemical Properties of 14:1 EPC (Tf Salt)
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Property Value Reference

CAS Number 1246304-44-8 [1][2][3]

Molecular Formula C39H73F3NO11PS [2][4]

Molecular Weight 852.03 g/mol [2][4]

Synonyms

14:1 EPC (Tf Salt), 1,2-di-(9Z-

tetradecenoyl)-sn-glycero-3-

ethylphosphocholine (Tf salt)

[1]

Appearance White to off-white solid [1]

Solubility

Soluble in organic solvents

such as chloroform, methanol,

and ethanol.

[1]

Storage
Recommended storage at

-20°C in a dry and dark place.
[1][3][4]

Core Applications in Research and Development
The primary application of 14:1 EPC (Tf Salt) is as a component of lipid-based delivery systems

for therapeutic molecules, particularly nucleic acids for gene therapy applications.[5] Its cationic

nature is crucial for these functions.

Gene Delivery and Transfection
Cationic lipids like 14:1 EPC (Tf Salt) are integral to non-viral gene delivery systems. They are

known to be biodegradable and exhibit low toxicity, making them attractive alternatives to viral

vectors.[2][3] The positively charged headgroup of the lipid interacts electrostatically with the

negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA),

leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes.

These lipoplexes are typically formulated with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE), to enhance transfection efficiency. DOPE's fusogenic

properties are thought to facilitate the endosomal escape of the nucleic acid cargo into the

cytoplasm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3205124/
https://www.researchgate.net/publication/271539346_12-Dimyristoyl-sn-glycero-3-phosphocholine_DMPC_increases_Carmofur_stability_and_in_vitro_antiproliferative_effect
https://pubmed.ncbi.nlm.nih.gov/22022836/
https://www.researchgate.net/publication/271539346_12-Dimyristoyl-sn-glycero-3-phosphocholine_DMPC_increases_Carmofur_stability_and_in_vitro_antiproliferative_effect
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399029/
https://www.researchgate.net/publication/271539346_12-Dimyristoyl-sn-glycero-3-phosphocholine_DMPC_increases_Carmofur_stability_and_in_vitro_antiproliferative_effect
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205124/
https://pubmed.ncbi.nlm.nih.gov/22022836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399029/
https://pubmed.ncbi.nlm.nih.gov/33054220/
https://www.researchgate.net/publication/271539346_12-Dimyristoyl-sn-glycero-3-phosphocholine_DMPC_increases_Carmofur_stability_and_in_vitro_antiproliferative_effect
https://pubmed.ncbi.nlm.nih.gov/22022836/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Applications
Some sources suggest that 14:1 EPC (Tf Salt) may also possess antimicrobial properties. The

proposed mechanism involves the disruption of microbial cell membranes through the

interaction of the cationic lipid headgroup with the negatively charged components of the

bacterial or fungal cell wall. This leads to membrane destabilization and leakage of intracellular

contents.

Mechanism of Action in Gene Delivery: A Signaling
Pathway Perspective
The delivery of genetic material into a target cell by a cationic lipid-based vector is a multi-step

process. The following diagram illustrates the generally accepted pathway for lipoplex-

mediated transfection.
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Caption: Generalized signaling pathway for cationic liposome-mediated gene delivery.

The process begins with the formation of the lipoplex, which then interacts with the cell surface

and is internalized, most commonly through endocytosis. Once inside the endosome, the

lipoplex must facilitate the release of its nucleic acid cargo into the cytoplasm, a critical step

known as endosomal escape. For DNA-based therapies, the genetic material must then be

transported into the nucleus for transcription and subsequent translation into the desired

protein.
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Experimental Protocols
While specific, validated protocols for 14:1 EPC (Tf Salt) are not readily available in published

literature, the following sections outline general methodologies for the preparation of cationic

liposomes and subsequent cell transfection. These should be considered as starting points for

optimization.

Liposome Formulation
A common method for preparing cationic liposomes is the thin-film hydration technique followed

by extrusion.
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Caption: A typical workflow for the preparation of cationic liposomes.

Methodology:
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Lipid Dissolution: The cationic lipid (14:1 EPC (Tf Salt)) and any helper lipids are dissolved in

a suitable organic solvent, such as chloroform, in a round-bottom flask. The molar ratio of the

lipids should be optimized for the specific application.

Film Formation: The organic solvent is removed under reduced pressure using a rotary

evaporator to form a thin, uniform lipid film on the flask's inner surface.

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline,

HEPES-buffered saline) by gentle rotation. This process results in the formation of

multilamellar vesicles (MLVs).

Size Reduction: To obtain a more uniform size distribution, the MLV suspension is subjected

to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This

process yields small unilamellar vesicles (SUVs).

Characterization: The resulting liposomes should be characterized for their size,

polydispersity index (PDI), and zeta potential using techniques such as dynamic light

scattering (DLS).

In Vitro Transfection
The following is a generalized protocol for transfecting cultured mammalian cells with cationic

liposome-DNA complexes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed cells in a culture plate
and grow to desired confluency

Prepare lipoplex:
- Dilute DNA in serum-free medium

- Dilute liposomes in serum-free medium
- Combine and incubate

Add lipoplex mixture dropwise
to the cells

Incubate cells for a defined period
(e.g., 4-6 hours)

Replace transfection medium with
complete growth medium

Assay for gene expression
(e.g., reporter gene assay, western blot)

after 24-72 hours

End

Click to download full resolution via product page

Caption: A standard workflow for in vitro cell transfection using cationic liposomes.
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Cell Seeding: Plate the target cells in a suitable culture vessel and allow them to reach the

optimal confluency for transfection (typically 70-90%).

Lipoplex Formation:

Dilute the nucleic acid (e.g., plasmid DNA) in a serum-free culture medium.

In a separate tube, dilute the cationic liposome suspension in a serum-free culture

medium.

Combine the diluted nucleic acid and liposome solutions and incubate at room

temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of

lipoplexes. The ratio of lipid to nucleic acid is a critical parameter that must be optimized.

Transfection: Add the lipoplex mixture to the cells.

Incubation: Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C

in a CO2 incubator.

Medium Change: After the incubation period, remove the transfection medium and replace it

with fresh, complete growth medium.

Analysis: Culture the cells for an additional 24-72 hours before assaying for transgene

expression using an appropriate method (e.g., fluorescence microscopy for fluorescent

reporter proteins, luciferase assay, or western blotting).

Data and Concluding Remarks
While 14:1 EPC (Tf Salt) is commercially available and positioned for use in drug and gene

delivery, there is a notable absence of publicly available, peer-reviewed data quantifying its

specific performance characteristics. Key metrics such as transfection efficiency in various cell

lines, in vitro cytotoxicity (IC50 values), and in vivo pharmacokinetic and pharmacodynamic

data are not readily found in the scientific literature.

Therefore, researchers and developers interested in utilizing 14:1 EPC (Tf Salt) are strongly

encouraged to perform their own comprehensive characterization and optimization studies. The

general protocols and mechanistic information provided in this guide, based on the broader
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class of cationic lipids, should serve as a valuable starting point for such investigations. The

biodegradability and reported low toxicity of ethylphosphocholine-based lipids make 14:1 EPC

(Tf Salt) a promising candidate for further exploration in the development of next-generation

delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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